Technical Guide: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine
Technical Guide: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine
This guide provides an in-depth technical analysis of 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (CAS 1845690-62-1), a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic scaffolds for kinase inhibitors.
CAS Number: 1845690-62-1
Synonyms: 6-Bromo-4-fluoro-N-methyl-1,2-phenylenediamine; 3-Bromo-5-fluoro-N2-methyl-1,2-benzenediamine
Molecular Formula:
Executive Summary
6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine is a high-value regioselective intermediate. Its structural uniqueness lies in the specific arrangement of the halogen substituents (bromine and fluorine) relative to the asymmetric diamine core (one primary amine, one secondary methylamine). This configuration is critical for the "directed" synthesis of benzimidazoles and quinoxalines , particularly in medicinal chemistry programs targeting CDK4/6, MEK, or EGFR pathways where fluorination improves metabolic stability and potency.
Unlike its symmetrical counterparts, the
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The compound is an electron-rich aromatic amine, making it prone to oxidation. Rigorous control of storage conditions is required to maintain purity.
| Property | Value / Description |
| CAS Number | 1845690-62-1 |
| Appearance | Dark red to brown viscous oil or low-melting solid (purity dependent) |
| Boiling Point | ~298 °C (Predicted at 760 mmHg) |
| Density | ~1.58 g/cm³ |
| pKa (Conjugate Acid) | ~5.5 (Predicted) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; slightly soluble in water. |
| Stability | Air-sensitive (oxidizes to quinone imines); Light-sensitive. |
Synthetic Pathways & Manufacturing
The synthesis of CAS 1845690-62-1 typically follows a Nitration-Methylation-Reduction sequence or a Nucleophilic Aromatic Substitution (
Primary Route: Reduction of Nitroaniline Precursor
The most robust method involves the reduction of 2-bromo-4-fluoro-N-methyl-6-nitroaniline . This route preserves the halogenation pattern and avoids over-reduction (dehalogenation).
Step-by-Step Protocol:
-
Precursor Synthesis :
-
Starting Material: 2-Bromo-4-fluoroaniline .
-
Nitration : Reaction with
at 0°C yields 2-bromo-4-fluoro-6-nitroaniline (directing effect of the amine dominates). -
N-Methylation : Treatment with Methyl Iodide (
) and Sodium Hydride ( ) or Potassium Carbonate ( ) in DMF yields the secondary amine.
-
-
Nitro Reduction (The Critical Step) :
-
Reagents : Iron powder (
) and Ammonium Chloride ( ) in Ethanol/Water ( ). -
Rationale : Iron-mediated reduction is preferred over catalytic hydrogenation (
) to prevent hydrodebromination (loss of the bromine atom). -
Conditions : Reflux at 80°C for 2–4 hours.
-
Workup : Filter hot through Celite (to remove iron oxides), concentrate, and extract with Ethyl Acetate.
-
Purification : Flash column chromatography (Hexane/EtOAc) is essential to remove trace azo-impurities.
-
Visualized Synthesis Workflow
Figure 1: Step-wise synthesis pathway via nitro-reduction, highlighting the critical avoidance of catalytic hydrogenation to preserve the bromine substituent.[1]
Applications in Drug Discovery[7]
This diamine is a "privileged structure" for synthesizing N-methyl benzimidazoles . The bromine atom at position 6 serves as a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex tails after the heterocyclic core is formed.
Regioselective Benzimidazole Formation
Reaction with a carboxylic acid derivative or an aldehyde followed by oxidation yields a 1,2-disubstituted benzimidazole.
-
Mechanism : The secondary amine (
-Me) is less nucleophilic than the primary amine ( ) but often dictates the tautomeric form or cyclization kinetics depending on the electrophile. -
Result : Formation of 4-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole derivatives (numbering changes upon cyclization).
Figure 2: Downstream application in the synthesis of kinase inhibitor scaffolds.
Analytical Characterization & Quality Control
To validate the identity of CAS 1845690-62-1, researchers must look for specific spectroscopic signatures.
NMR Spectroscopy[3]
-
NMR (DMSO-
) :- ppm (Singlet, 3H): N-Methyl group .
-
ppm (Broad singlets):
and protons (exchangeable with ). -
Aromatic Region: Two distinct doublets or multiplets corresponding to the protons at positions 3 and 5. The coupling constants (
) will be significant.
-
NMR :
-
Single peak around
to ppm (depending on solvent), confirming the presence of fluorine.
-
Mass Spectrometry (LC-MS)
-
Ionization : ESI+ (Electrospray Ionization, Positive mode).
-
Observed Mass (
) :-
Two peaks of nearly equal intensity at 219.0 and 221.0 m/z.
-
Why? This 1:1 isotopic pattern is the hallmark of a mono-brominated compound (
and isotopes).
-
Safety & Handling Protocols
Hazard Classification :
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Storage Protocol (Self-Validating System) :
-
Atmosphere : Store strictly under Argon or Nitrogen . Oxygen exposure turns the compound black within hours.
-
Temperature : Refrigerate at 2–8°C .
-
Container : Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Emergency Protocol : In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic aromatic amines.
References
-
PubChem . (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Downstream Product). Retrieved from [Link]
